5-carbamoylpyridine-2-carboxylic Acid

Description

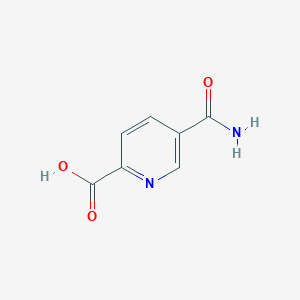

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-carbamoylpyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3/c8-6(10)4-1-2-5(7(11)12)9-3-4/h1-3H,(H2,8,10)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBSMDOELQXOBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901259904 | |

| Record name | 5-(Aminocarbonyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24242-18-0 | |

| Record name | 5-(Aminocarbonyl)-2-pyridinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24242-18-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Aminocarbonyl)-2-pyridinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901259904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-carbamoylpyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

De Novo Synthesis Pathways for 5-Carbamoylpyridine-2-carboxylic Acid

The de novo synthesis of this compound primarily relies on the selective functionalization of readily available pyridine (B92270) dicarboxylic acids.

The most logical and frequently utilized precursor for the synthesis of this compound is 2,5-pyridinedicarboxylic acid , also known as isocinchomeronic acid. pharmdguru.comwikipedia.orgnih.gov The core of the multi-step approach lies in the selective mono-amidation of one of the carboxylic acid groups. This can be achieved by first converting the dicarboxylic acid to a more reactive intermediate, such as a diacyl chloride or a diester, followed by controlled amidation.

One common strategy involves the formation of the diacyl chloride using a chlorinating agent like thionyl chloride (SOCl₂), followed by a reaction with ammonia. researchgate.netnih.gov Careful control of stoichiometry and reaction conditions is crucial to favor the formation of the mono-amide over the di-amide. Subsequent hydrolysis of the remaining acyl chloride or ester group yields the desired this compound.

Another approach involves the partial hydrolysis of a 2,5-dinitrilepyridine or the selective reduction of a nitrile group in a dinitrile precursor, followed by hydrolysis of the remaining nitrile to a carboxylic acid and the other to an amide. A patent describes a catalytic process for producing pyridine carboxylic acid amides from cyanopyridines using a chromium oxide-nickel oxide catalyst. google.com

| Precursor | Key Transformation | Reagents/Conditions | Product |

| 2,5-Pyridinedicarboxylic acid | Selective mono-amidation | 1. SOCl₂ or other activating agents 2. NH₃ (controlled stoichiometry) 3. Hydrolysis | This compound |

| 2-Cyano-5-pyridinecarboxamide | Selective hydrolysis of nitrile | Acid or base catalysis | This compound |

| 2,5-Dicyanopyridine | Partial hydrolysis/amidation | Controlled hydrolysis/amidation conditions | This compound |

This table outlines common multi-step synthetic routes to this compound from various precursors.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For the synthesis of this compound, a one-pot approach could involve the direct, selective amidation of 2,5-pyridinedicarboxylic acid. This can be challenging due to the similar reactivity of the two carboxylic acid groups.

Research into catalytic amidation offers promising avenues for one-pot syntheses. catalyticamidation.info The use of specific catalysts, such as those based on boric acid or transition metals, can enhance the selectivity of the amidation reaction, favoring the formation of the mono-amide. catalyticamidation.infomdpi.com For instance, a study on boronic acid-catalyzed amidation reactions suggests the involvement of bridged B-X-B units in activating the carboxylic acid. catalyticamidation.info Another approach could utilize propylphosphonic anhydride (B1165640) (T3P®) as a mediator in a one-pot rearrangement of carboxylic acids to carbamates, which could be adapted for amide formation. organic-chemistry.org

Optimization of reaction parameters such as temperature, solvent, catalyst loading, and the nature of the amine source is critical for maximizing the yield and selectivity of the desired product in a one-pot setting.

The application of green chemistry principles to the synthesis of this compound focuses on minimizing waste, using less hazardous reagents, and improving energy efficiency. A biocatalytic route for the synthesis of 2,5-pyridinedicarboxylic acid from 3,4-dihydroxybenzoic acid using protocatechuate dioxygenase has been reported, offering a renewable and environmentally benign starting point. google.com

Functionalization and Derivatization of the Carbamoyl (B1232498) Group

The carbamoyl group of this compound is a key site for introducing structural diversity. Modifications can be targeted at the amide bond itself or at the amide nitrogen.

Modification of the primary amide to secondary or tertiary amides allows for the synthesis of a wide range of analogs. This is typically achieved by coupling the carboxylic acid of the parent molecule with a desired amine, or by modifying the carbamoyl group of a pre-formed this compound derivative.

Standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) are effective for forming amide bonds between a carboxylic acid and an amine. nih.gov A study on the synthesis of N-substituted quinoxaline-2-carboxamides involved activating the carboxylic acid with oxalyl chloride before reacting with various amines. nih.gov These methods can be applied to synthesize a library of N-substituted analogs of this compound.

Rearrangement reactions offer a pathway to different functionalities. The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom using reagents like bromine and sodium hydroxide. pharmdguru.comwikipedia.orgnih.govmasterorganicchemistry.comresearchgate.net Similarly, the Curtius rearrangement transforms a carboxylic acid, via an acyl azide (B81097) intermediate, into an isocyanate, which can then be converted to an amine, carbamate, or urea. organic-chemistry.orgwikipedia.orgnih.govnih.govchemistrysteps.com While these are degradative transformations of the carbamoyl group, they provide access to amino-pyridine derivatives from the carbamoyl precursor.

| Reaction | Reagents | Product Functional Group |

| Amide Coupling | EDC, HOBt, Amines | Secondary/Tertiary Amide |

| Hofmann Rearrangement | Br₂, NaOH | Primary Amine (degradation) |

| Curtius Rearrangement | Acyl azide formation, heat | Isocyanate (leads to Amine, Carbamate, Urea) |

This table summarizes key reactions for modifying the carbamoyl group of this compound.

Direct N-substitution on the primary amide of this compound allows for the introduction of various alkyl or aryl groups. N-alkylation of amides can be challenging but can be achieved under specific conditions. For instance, N-alkylation of pyridine derivatives has been reported using various methods, including reaction with alkyl halides in the presence of a base. youtube.com

A study on the synthesis of N-substituted quinoxaline-2-carboxamides provides a relevant example of creating a library of derivatives by reacting the corresponding acid chloride with a range of primary and secondary amines. nih.gov This approach could be adapted to synthesize N-substituted derivatives of this compound. Another report details the synthesis of N-substituted amino- and N-sulfonylamino-2-pyridones, showcasing methods for N-functionalization on a pyridine ring system. nih.gov

Modifications of the Carboxylic Acid Functionality

Esterification Reactions and Ester Analogs

The conversion of this compound to its corresponding esters is a fundamental transformation, often achieved through the Fischer-Speier esterification method. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol, which typically also serves as the solvent. masterorganicchemistry.com The equilibrium nature of the reaction often requires the use of excess alcohol or the removal of water to drive the reaction to completion. masterorganicchemistry.com Various alcohols can be employed, leading to a range of ester analogs.

For instance, the reaction with ethanol (B145695) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH) yields ethyl 5-carbamoylpyridine-2-carboxylate. masterorganicchemistry.com This process proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for subsequent nucleophilic attack by the alcohol. masterorganicchemistry.com

Table 1: Examples of Esterification of this compound

| Alcohol | Reagent/Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄, Heat | Methyl 5-carbamoylpyridine-2-carboxylate |

| Ethanol (C₂H₅OH) | HCl, Heat | Ethyl 5-carbamoylpyridine-2-carboxylate |

This table presents plausible esterification reactions based on the general principles of the Fischer esterification. Specific experimental data for these exact reactions on this compound may vary.

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid functionality can be reduced to a primary alcohol, yielding (5-carbamoylpyridin-2-yl)methanol. Strong reducing agents are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are ineffective. libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction. libretexts.org The reaction proceeds through a nucleophilic acyl substitution followed by a nucleophilic addition, with an aldehyde as a transient intermediate that is also reduced. libretexts.org

The resulting primary alcohol, (5-carbamoylpyridin-2-yl)methanol, is itself a versatile intermediate. The hydroxyl group can undergo further chemical reactions, such as oxidation back to the aldehyde or carboxylic acid under controlled conditions, or conversion to an alkyl halide.

Table 2: Reduction of this compound

| Reagent | Solvent | Product |

|---|

Formation of Anhydrides and Acyl Halides

To enhance the reactivity of the carboxylic acid for nucleophilic acyl substitution, it can be converted into an acyl halide or an anhydride. Acyl chlorides are particularly useful synthetic intermediates.

Acyl Halide Formation: The most common method for synthesizing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The reaction of this compound with SOCl₂ would produce 5-carbamoylpyridine-2-carbonyl chloride, along with gaseous byproducts sulfur dioxide and hydrogen chloride. libretexts.org This transformation replaces the hydroxyl group with a much better leaving group (chloride), making the resulting acyl chloride highly susceptible to attack by nucleophiles. libretexts.org

Anhydride Formation: Symmetrical anhydrides can be prepared by reacting an acyl chloride with the sodium salt of the corresponding carboxylic acid. masterorganicchemistry.com For example, reacting 5-carbamoylpyridine-2-carbonyl chloride with sodium 5-carbamoylpyridine-2-carboxylate would yield 5-carbamoylpyridine-2-carboxylic anhydride. Another method involves the dehydration of two carboxylic acid molecules, often requiring high temperatures or the use of a dehydrating agent. nih.gov Cyclic anhydrides can be formed from dicarboxylic acids with gentle heating. libretexts.org

Table 3: Synthesis of Reactive Acyl Derivatives

| Starting Material | Reagent(s) | Product | Class |

|---|---|---|---|

| This compound | Thionyl chloride (SOCl₂) | 5-carbamoylpyridine-2-carbonyl chloride | Acyl Chloride |

| This compound | Oxalyl chloride ((COCl)₂) | 5-carbamoylpyridine-2-carbonyl chloride | Acyl Chloride |

Pyridine Ring Substitutions and Elaborations

The aromatic pyridine core of the molecule can also be functionalized, although the reactivity is heavily influenced by the existing electron-withdrawing substituents.

Electrophilic Aromatic Substitution (EAS) Reactions

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic attack compared to benzene. wikipedia.orgpharmaguideline.com This deactivation is particularly pronounced at the positions ortho (2,6) and para (4) to the nitrogen. The presence of two strong electron-withdrawing groups—the carboxylic acid at C-2 and the carbamoyl group at C-5—further deactivates the ring, making electrophilic aromatic substitution (EAS) extremely difficult. numberanalytics.com

Both the -COOH and -CONH₂ groups are meta-directing substituents. numberanalytics.com In the context of the pyridine ring, any potential, albeit highly unfavorable, electrophilic attack would be directed to the positions meta to these groups that are least deactivated by the ring nitrogen. This would primarily be the C-4 and C-6 positions. However, the C-6 position is strongly deactivated by the adjacent nitrogen, and the C-4 position is also significantly deactivated. Consequently, standard EAS reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation are generally not viable on this substrate under normal conditions. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

In contrast to its inertness toward electrophiles, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at an activated position (ortho or para to the ring nitrogen). wikipedia.orgnih.gov

For this compound itself, SNAr is not a direct possibility as there is no leaving group on the ring. However, a halogenated derivative, such as a hypothetical 6-chloro-5-carbamoylpyridine-2-carboxylic acid, would be an excellent candidate for SNAr. The chlorine atom at the C-6 position is ortho to the ring nitrogen and is further activated by the electron-withdrawing carbamoyl group at the C-5 position.

In such a derivative, a nucleophile (e.g., an alkoxide, amine, or thiol) would readily displace the chloride ion. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge in this intermediate is effectively delocalized onto the electronegative nitrogen atom of the pyridine ring, which stabilizes the complex and facilitates the reaction. wikipedia.org

Table 4: Plausible Nucleophilic Aromatic Substitution on a Derivative

| Substrate | Nucleophile (Nu⁻) | Product |

|---|---|---|

| 6-Chloro-5-carbamoylpyridine-2-carboxylic acid | Sodium methoxide (B1231860) (NaOCH₃) | 6-Methoxy-5-carbamoylpyridine-2-carboxylic acid |

| 6-Chloro-5-carbamoylpyridine-2-carboxylic acid | Ammonia (NH₃) | 6-Amino-5-carbamoylpyridine-2-carboxylic acid |

This table illustrates the potential for SNAr reactions on a suitable derivative, based on established principles of reactivity for activated halopyridines.

Stereoselective Synthesis of Chiral Analogs

The synthesis of chiral analogs of this compound is of significant interest for the development of new therapeutic agents and chiral materials. Chirality can be introduced through various strategies, including the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of the existing functional groups with chiral reagents.

One common approach involves the use of chiral auxiliaries . wikipedia.org These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the carboxylic acid or the carbamoyl group of this compound could be coupled with a chiral amine or alcohol. The resulting diastereomeric intermediate can then undergo further transformations, with the chiral auxiliary guiding the stereoselectivity. After the desired chiral center is established, the auxiliary can be cleaved to yield the enantiomerically enriched product. Pseudoephedrine is a well-known chiral auxiliary that can be reacted with a carboxylic acid to form an amide, which can then be deprotonated and reacted with an electrophile in a stereoselective manner. nih.gov

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis. This involves the use of a chiral catalyst to control the stereochemistry of a reaction. For pyridine derivatives, several asymmetric catalytic methods have been developed:

Asymmetric Alkylation: The copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents in the presence of a chiral diphosphine ligand has been reported to produce a wide range of alkylated chiral pyridines with high enantioselectivity. nih.gov This method could potentially be adapted to a derivative of this compound where an alkenyl group is introduced at a suitable position.

Asymmetric Reductive Heck Reaction: A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with activated pyridines has been shown to produce 3-substituted tetrahydropyridines with high enantioselectivity. nih.govox.ac.uk While this method leads to a saturated ring system, it demonstrates a powerful strategy for the enantioselective functionalization of the pyridine core.

Enantioselective C-H Functionalization: Direct enantioselective C-H functionalization of pyridines is a rapidly developing field. researchgate.net These methods aim to introduce a new substituent at a specific C-H bond of the pyridine ring with control of stereochemistry, often using a chiral transition metal catalyst. While specific examples for this compound are not prevalent, the general strategies offer a promising avenue for future research.

Another strategy involves the derivatization with chiral reagents . For example, the carboxylic acid at the C2 position can be converted to an aldehyde. The resulting pyridine-2-carboxaldehyde derivative can then undergo enantioselective addition of a nucleophile, such as a Grignard reagent, in the presence of a chiral ligand or auxiliary to create a chiral alcohol. youtube.com The use of a chiral sulfinamide auxiliary in the reaction of pyridine-2-carboxaldehyde with organometallic reagents can lead to the formation of chiral amines with high diastereoselectivity. youtube.com

The following table outlines some potential strategies for the stereoselective synthesis of chiral analogs of this compound.

| Strategy | Method | Description | Potential Chiral Product |

| Chiral Auxiliary | Amide formation with a chiral amine (e.g., pseudoephedrine) followed by stereoselective alkylation. | The chiral auxiliary directs the approach of an electrophile to a deprotonated intermediate. | Pyridine with a chiral substituent. |

| Asymmetric Catalysis | Copper-catalyzed asymmetric conjugate addition to an alkenylpyridine derivative. | A chiral copper-phosphine complex catalyzes the addition of a Grignard reagent to an α,β-unsaturated system attached to the pyridine ring. | Pyridine with a chiral alkyl chain. |

| Asymmetric Catalysis | Rhodium-catalyzed asymmetric reductive Heck reaction. | An activated pyridine derivative is coupled with a boronic acid to form a chiral substituted tetrahydropyridine (B1245486). | Chiral piperidine (B6355638) or tetrahydropyridine analog. |

| Chiral Reagent Derivatization | Enantioselective addition to a pyridine-2-carboxaldehyde derivative. | A chiral ligand or auxiliary controls the facial selectivity of nucleophilic addition to the aldehyde. | Chiral alcohol or amine at the 2-position. |

Advanced Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and in the solid state. It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

High-Resolution ¹H and ¹³C NMR Spectral Analysis

High-resolution ¹H and ¹³C NMR spectra offer a detailed map of the proton and carbon skeletons of 5-carbamoylpyridine-2-carboxylic acid.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the protons of the carbamoyl (B1232498) (-CONH₂) and carboxylic acid (-COOH) groups. The acidic proton of the carboxylic acid is typically observed as a broad singlet at a very downfield chemical shift, often in the range of 10–13 ppm, due to strong deshielding and hydrogen bonding. The two protons of the primary amide group are also expected to appear as two distinct, potentially broad singlets. The three protons on the pyridine ring (H3, H4, and H6) will appear in the aromatic region, with their specific chemical shifts and coupling patterns determined by their electronic environment and proximity to the electron-withdrawing substituents.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all seven carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid and the carbamoyl group are the most deshielded, typically appearing in the 165-185 ppm region. The five carbons of the pyridine ring will have distinct chemical shifts based on their position relative to the nitrogen atom and the two substituents.

The following tables provide predicted chemical shift ranges for the protons and carbons of this compound based on established principles and data from analogous structures.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| COOH | 10.0 - 13.0 | broad singlet |

| H6 | 8.8 - 9.1 | doublet |

| H4 | 8.2 - 8.5 | doublet of doublets |

| H3 | 7.8 - 8.1 | doublet |

| CONH₂ | 7.5 - 8.5 | two broad singlets |

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | 165 - 175 |

| C=O (Carbamoyl) | 163 - 170 |

| C2 | 148 - 152 |

| C6 | 147 - 151 |

| C5 | 138 - 142 |

| C3 | 125 - 130 |

| C4 | 122 - 127 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show cross-peaks connecting H3 with H4, and H4 with H6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC is a heteronuclear experiment that correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlations). This technique would definitively link the signals of H3, H4, and H6 in the ¹H spectrum to the signals of C3, C4, and C6 in the ¹³C spectrum, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to four bonds. This is crucial for connecting different parts of the molecule. Key expected correlations would include:

The H3 proton showing a cross-peak to the C2 (carboxylic) and C5 (carbamoyl-bearing) carbons.

The H6 proton correlating with the C2 (carboxylic) and C4 carbons.

The amide protons (CONH₂) showing a correlation to the C5 carbon and the carbamoyl carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. In a relatively rigid molecule like this, NOESY can confirm spatial relationships, such as the proximity of H6 to the carboxylic acid group at the C2 position.

Solid-State NMR for Polymorphic Forms

Solid-state NMR (ssNMR) is a powerful technique for characterizing crystalline and amorphous solids. It is particularly useful for studying polymorphism, where a compound exists in multiple distinct crystalline forms. Different polymorphs can exhibit different physical properties.

In ssNMR, the chemical shifts of carbon and other nuclei are sensitive to the local molecular conformation and intermolecular packing in the crystal lattice. Therefore, if this compound exists in different polymorphic forms, each form would be expected to produce a unique ¹³C cross-polarization/magic-angle spinning (CP/MAS) spectrum. These spectral differences, such as the number of signals for a given carbon or variations in chemical shifts, allow for the unambiguous identification and characterization of each polymorph.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like carboxylic acids. In ESI-MS, the compound is typically analyzed in solution and ionized by applying a high voltage.

For this compound (Molecular Weight: 166.13 g/mol ), analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺ at an m/z of approximately 167.1. Adducts with sodium [M+Na]⁺ (m/z ≈ 189.1) or potassium [M+K]⁺ (m/z ≈ 205.1) may also be observed. In negative ion mode, the deprotonated molecule [M-H]⁻ would be detected at an m/z of approximately 165.1.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) measures the m/z ratio with very high accuracy, typically to four or five decimal places. This precision allows for the determination of the exact molecular formula of a compound by comparing the experimentally measured mass to the theoretical exact mass calculated from the isotopic masses of the constituent elements.

For this compound, with the molecular formula C₇H₆N₂O₃, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would be used to confirm this exact mass, thereby verifying the elemental composition of the molecule and distinguishing it from other compounds with the same nominal mass.

Table 3: Predicted ESI-MS and HRMS Data

| Ion Species | Ionization Mode | Predicted m/z (Low Res) | Calculated Exact Mass (High Res) |

| [M+H]⁺ | Positive | 167.1 | 167.0451 |

| [M+Na]⁺ | Positive | 189.1 | 189.0270 |

| [M-H]⁻ | Negative | 165.1 | 165.0306 |

Vibrational Spectroscopy

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in this compound. The spectrum is characterized by the distinct vibrational modes of the carboxylic acid, primary amide, and substituted pyridine ring. Due to extensive intermolecular hydrogen bonding involving both the carboxylic acid and amide groups, many of the associated peaks are notably broad. spectroscopyonline.comechemi.com

The key absorption bands are assigned as follows:

O-H Stretching: The carboxylic acid O-H stretching vibration appears as a very broad and strong absorption band in the region of 3300-2500 cm⁻¹. libretexts.org This broadness is a hallmark of the hydrogen-bonded dimers characteristic of carboxylic acids in the solid state. spectroscopyonline.com

N-H Stretching: The primary amide group (-CONH₂) exhibits two distinct N-H stretching bands in the 3500-3170 cm⁻¹ region. libretexts.org These correspond to the asymmetric and symmetric stretching vibrations.

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring are expected to appear as weaker absorptions around 3100-3000 cm⁻¹.

C=O Stretching: Two distinct carbonyl stretching bands are anticipated. The carboxylic acid C=O stretch is typically found between 1725-1700 cm⁻¹. echemi.com The amide C=O stretch, known as the Amide I band, is observed at a lower frequency, generally in the 1680-1630 cm⁻¹ range. libretexts.org Conjugation with the pyridine ring can influence the exact position of these bands.

N-H Bending: The N-H bending vibration of the primary amide (the Amide II band) results in a significant absorption in the 1650-1580 cm⁻¹ region. libretexts.org

C=C and C=N Stretching: Vibrations corresponding to the C=C and C=N bonds of the pyridine ring appear in the 1600-1400 cm⁻¹ region.

C-O Stretching and O-H Bending: The coupled C-O stretching and O-H in-plane bending vibrations of the carboxylic acid group produce strong, broad absorptions between 1320-1210 cm⁻¹ and around 1440-1395 cm⁻¹, respectively. spectroscopyonline.com

O-H Out-of-Plane Bending: A broad band centered around 920 cm⁻¹ can be attributed to the out-of-plane bend of the hydrogen-bonded carboxylic acid OH group. spectroscopyonline.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch (asymmetric & symmetric) | Amide | 3500 - 3170 | Medium |

| O-H Stretch | Carboxylic Acid | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Weak-Medium |

| C=O Stretch | Carboxylic Acid | 1725 - 1700 | Strong |

| C=O Stretch (Amide I) | Amide | 1680 - 1630 | Strong |

| N-H Bend (Amide II) | Amide | 1650 - 1580 | Medium-Strong |

| C=C, C=N Stretch | Aromatic Ring | 1600 - 1400 | Medium |

| C-O Stretch / O-H Bend | Carboxylic Acid | 1320 - 1210 | Strong |

For this compound, strong Raman signals are expected for:

Symmetric Ring Breathing Modes: The symmetric vibrations of the pyridine ring typically give rise to strong and sharp bands in the Raman spectrum.

Carbonyl Stretching: The C=O stretching vibrations of both the carboxylic acid and amide groups are expected to be present, though their intensities can vary. ias.ac.in In some carboxylic acids, the carbonyl frequency is observed at a lower magnitude (<1670 cm⁻¹) due to polymerization of molecules. ias.ac.in

C-C Stretching: The C-C bond stretching vibration between the ring and the substituent groups should also be Raman active. rsc.org

Raman spectroscopy is particularly useful for studying aqueous solutions, as the Raman scattering of water is weak, allowing for clearer observation of the analyte's spectral features. This technique could be employed to study changes in molecular structure, such as ionization of the carboxylic acid group, by monitoring shifts in the vibrational frequencies. researchgate.net

Electronic Spectroscopy

The UV-Vis spectrum of this compound is dictated by the electronic transitions within its conjugated system, which includes the pyridine ring and the two carbonyl-containing substituents. The presence of heteroatoms (N, O) with non-bonding electrons (n electrons) and the π-electron system of the ring and carbonyl groups allows for both π→π* and n→π* transitions. libretexts.org

π→π Transitions:* These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity (large molar absorptivity, ε). Given the extended conjugation between the aromatic ring and the carbonyl groups, a strong absorption band is expected. For comparison, benzoic acid absorbs around 230 nm. libretexts.org The extended system in this compound would likely shift this absorption to a longer wavelength (a bathochromic shift).

n→π Transitions:* These transitions involve exciting a non-bonding electron from an oxygen or nitrogen atom to a π* antibonding orbital. They are symmetry-forbidden and thus exhibit much lower intensity than π→π* transitions. masterorganicchemistry.com For carboxylic acid derivatives, these absorptions are often observed at longer wavelengths but can be obscured by the more intense π→π* bands. libretexts.orglibretexts.org

The absorption maximum (λmax) is sensitive to the solvent polarity. Polar solvents can stabilize the ground and excited states differently, leading to shifts in the absorption wavelengths.

| Electronic Transition | Chromophore | Expected Wavelength Region | Expected Intensity (ε) |

|---|---|---|---|

| π → π | Conjugated Pyridine-Carbonyl System | ~230 - 280 nm | High |

| n → π | C=O, Pyridine N | ~270 - 320 nm | Low |

Circular Dichroism (CD) spectroscopy is a powerful analytical technique used to study chiral molecules. It measures the differential absorption of left- and right-circularly polarized light. Since this compound is itself an achiral molecule, it will not exhibit a CD spectrum.

However, if a chiral center were introduced into the molecule, for instance, by derivatizing the carboxylic acid or amide with a chiral auxiliary, the resulting derivative would be optically active and amenable to CD analysis. CD spectroscopy would be an invaluable tool for:

Determining Absolute Configuration: The sign (positive or negative) and intensity of the CD signals (Cotton effect) corresponding to the electronic transitions of the chromophores can often be correlated with the absolute stereochemistry of the molecule.

Studying Conformation: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule, providing insights into the preferred conformation of the chiral derivative in solution.

The chromophoric system of the pyridine ring and its substituents would give rise to characteristic CD bands, allowing for detailed stereochemical investigation of any synthesized chiral derivatives. nih.gov

X-ray Crystallography

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline molecule. researchgate.net The technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. For a molecule like this compound, this analysis reveals the precise spatial arrangement of the pyridine ring, the carboxylic acid group, and the carbamoyl (amide) group.

The crystal structure elucidation confirms the molecular connectivity and provides detailed geometric parameters. mdpi.com Furthermore, it reveals the intricate network of intermolecular interactions, such as hydrogen bonds, that govern the crystal packing. mdpi.com In the case of this compound, the presence of hydrogen bond donors (the carboxylic acid -OH and the amide -NH2) and acceptors (the carboxylic and amide carbonyl oxygens, and the pyridine nitrogen) allows for the formation of robust supramolecular structures. mdpi.comresearchgate.net These interactions are critical in defining the physical properties of the solid. The data obtained from an SC-XRD experiment are highly detailed and are typically presented in a standardized format.

| Parameter | Typical Information Provided |

|---|---|

| Chemical Formula | C₇H₆N₂O₃ |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Hydrogen Bond Geometry | Distances and angles of intermolecular H-bonds |

| Final R-factor | Value indicating the quality of the structural refinement |

Crystal polymorphism is the phenomenon where a single compound can exist in multiple different crystal structures, known as polymorphs. rigaku.com These different forms can have distinct physical properties, which is of particular importance in the pharmaceutical industry. researchgate.net Powder X-ray diffraction (PXRD) is a primary and powerful technique used to identify and differentiate between these polymorphic forms. researchgate.netamericanpharmaceuticalreview.com

Unlike SC-XRD, PXRD is performed on a microcrystalline powder. The resulting diffraction pattern serves as a unique "fingerprint" for a specific crystalline phase. researchgate.net If this compound can exist in more than one crystalline form, each polymorph will produce a distinct PXRD pattern characterized by a unique set of peak positions (in degrees 2θ) and relative intensities. americanpharmaceuticalreview.com

PXRD is crucial during drug development and manufacturing to monitor and control the solid form of the compound, ensuring batch-to-batch consistency. nih.gov It can detect the presence of unwanted polymorphic impurities or confirm that a phase transformation has not occurred due to external factors like temperature or humidity during processing or storage. rigaku.comnih.gov

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, chromatographic methods are essential for determining purity, identifying impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. pensoft.net In RP-HPLC, the compound is dissolved in a suitable solvent and injected into a column containing a non-polar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column to elute the components.

Method development is a critical process to achieve good separation between the main compound and any potential impurities. dcu.ie Key parameters that are optimized include the type of column, the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer), the pH of the buffer, the column temperature, and the flow rate. pensoft.net Since this compound contains an acidic functional group, controlling the pH of the mobile phase is particularly important for achieving sharp, symmetrical peaks. helixchrom.com Detection is typically performed using a UV detector set at a wavelength where the compound exhibits strong absorbance. pensoft.net

| Parameter | Example Condition |

|---|---|

| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Aqueous phosphate (B84403) buffer (e.g., 20 mM, pH 3.0) |

| Mobile Phase B | Acetonitrile |

| Elution Mode | Isocratic or Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~265 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, direct analysis of this compound by GC is generally not feasible. The compound's carboxylic acid and amide groups make it highly polar and non-volatile, preventing it from vaporizing without thermal decomposition in the GC inlet. dss.go.th

To overcome this limitation, chemical derivatization is required. sdstate.edu This process involves reacting the analyte with a reagent to convert the polar functional groups into less polar, more volatile ones. dss.go.th For the carboxylic acid group, common derivatization methods include esterification (e.g., to form a methyl or ethyl ester) or silylation (e.g., using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA). sdstate.edu Once derivatized, the compound can be readily analyzed by GC-MS, where it is separated from other components before being fragmented and detected by the mass spectrometer, allowing for its identification and quantification.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used primarily for the qualitative monitoring of chemical reactions and for the preliminary assessment of compound purity. For this compound, a TLC plate coated with a polar stationary phase, such as silica (B1680970) gel, is typically used.

A small spot of a solution of the compound is applied to the bottom of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The mobile phase, often a mixture of organic solvents, moves up the plate by capillary action. Due to the polar nature of this compound, a relatively polar eluent system, such as ethyl acetate/methanol or dichloromethane/methanol, is often required. A small amount of acetic or formic acid is frequently added to the eluent to ensure that the carboxylic acid group remains protonated, which results in sharper spots and more reproducible results. After development, the spots are visualized, typically under UV light. The position of the spot is quantified by its retardation factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.

Mechanistic Investigations of Biological Interactions

Receptor Binding Profiling

Beyond enzymes, the interaction of small molecules with cell surface and intracellular receptors is a major mechanism of pharmacological action. This section reviews the available information on the binding of 5-carbamoylpyridine-2-carboxylic acid to various receptors.

Ligand-receptor affinity, often expressed as the dissociation constant (K D) or the inhibitory constant (K i), is a measure of the strength of binding between a ligand and its receptor. Selectivity refers to a ligand's ability to bind to a specific receptor subtype over others.

Currently, there is a lack of specific data in the scientific literature detailing the affinity and selectivity of this compound for any particular receptor. While research has been conducted on the binding of various carboxylic acid derivatives to receptors such as the hydroxycarboxylic acid receptors (HCARs), specific binding data for this compound is not available. nih.govnih.govguidetopharmacology.orgebi.ac.ukbiorxiv.org

Upon binding to a receptor, a ligand can either activate it (agonist activity) or block its activation by endogenous ligands (antagonist activity).

There is no information available in the peer-reviewed scientific literature to classify this compound as an agonist or antagonist at any specific receptor. Studies on related pyridine (B92270) and carboxylic acid derivatives have shown a range of activities from agonism to antagonism at different receptors, but these findings cannot be directly extrapolated to the compound of interest. nih.govnih.govmdpi.com

Antimicrobial Mechanisms of Action

The antimicrobial potential of pyridine carboxylic acid derivatives has been a subject of interest, with research pointing towards several mechanisms by which these compounds may exert their effects on microbial life.

Inhibition of Microbial Growth and Virulence Factors

Studies on various pyridine derivatives have demonstrated their capacity to inhibit the growth of a range of bacteria. researchgate.netnih.govmdpi.com The general mechanism for carboxylic acids involves their ability to disrupt fundamental cellular processes. bohrium.com For instance, some pyridine compounds have been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, with their efficacy often influenced by the specific substitutions on the pyridine ring. nih.gov While direct evidence for this compound is limited, the core structure is a recognized pharmacophore in compounds designed to combat microbial growth.

The inhibition of virulence factors, which are molecules that enable pathogens to colonize a host, is another key antimicrobial strategy. Research on pyridine-containing compounds suggests that they can interfere with the production of these factors, thereby disarming the pathogen without necessarily killing it. This can be a significant advantage in reducing the selective pressure for the development of antibiotic resistance.

Disruption of Biofilm Formation and Quorum Sensing

Bacterial biofilms, which are communities of microorganisms encased in a self-produced matrix, are notoriously resistant to conventional antibiotics. The disruption of biofilm formation is therefore a critical area of antimicrobial research. Some short-chain carboxylic acids have been shown to prevent the formation of biofilms by pathogens like Salmonella enterica. nih.gov The effectiveness of this inhibition is often dependent on the environmental pH and the structural properties of the acid. nih.gov

Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production. nih.govnih.gov A study on 2-difluoromethylpyridine, a bioisosteric replacement for pyridine-N-oxide, demonstrated the potential for pyridine derivatives to act as quorum sensing inhibitors. nih.gov By interfering with these signaling pathways, such compounds can effectively disrupt the coordinated activities of bacterial populations, rendering them more susceptible to host defenses or conventional antibiotics.

Cellular Permeability and Membrane Integrity Effects

A primary mechanism by which carboxylic acids exert their antimicrobial effects is through the disruption of the bacterial cell membrane. nih.gov The undissociated form of the acid can penetrate the lipid bilayer of the cell membrane. Once inside the more alkaline cytoplasm, the acid dissociates, releasing a proton and an anion. This process can lead to a decrease in the internal pH and interfere with cellular transport and metabolic processes. Furthermore, the accumulation of the anion within the cell can contribute to osmotic stress and disrupt membrane potential. Studies on certain carboxylic acid-containing drugs have shown that their permeability across lipid bilayers can be significantly increased by small-molecule-based anion transporters. nih.gov While not directly demonstrated for this compound, it is plausible that its carboxylic acid moiety contributes to similar membrane-disrupting activities.

Anti-proliferative and Cytotoxic Mechanisms in Cell Lines

The cytotoxic potential of pyridine derivatives against various cancer cell lines has been documented, with several mechanisms proposed for their anti-proliferative effects.

Induction of Apoptosis and Cell Cycle Arrest

A study on phenyl-pyridine-2-carboxylic acid derivatives revealed their ability to induce cytotoxicity in a broad panel of human cancer cell lines. nih.gov The mechanism of this cytotoxicity was identified as the arrest of the cell cycle progression, specifically in the G2/M phase, which was followed by the induction of apoptosis, or programmed cell death. nih.govnih.gov Apoptosis is a crucial pathway for eliminating damaged or cancerous cells, and its induction is a key strategy for many anticancer drugs. The process can be initiated through various cellular signals, leading to the activation of caspases, a family of proteases that execute the apoptotic program. mdpi.com Research on other carboxylic acid derivatives has also pointed to the induction of apoptosis as a primary mechanism of their anticancer activity. nih.govmdpi.commdpi.comnih.gov

Interference with Signal Transduction Pathways (e.g., EGFR)

The epidermal growth factor receptor (EGFR) is a key protein involved in cell signaling pathways that regulate cell growth, proliferation, and survival. mdpi.comnih.govnih.gov Dysregulation of EGFR signaling is a common feature of many cancers, making it a prime target for anticancer therapies. mdpi.comnih.govnih.gov Small molecule inhibitors that target the tyrosine kinase activity of EGFR have been developed as effective cancer treatments. mdpi.comnih.govnih.gov While direct inhibition of EGFR by this compound has not been explicitly demonstrated, derivatives containing the pyridine-2-carboxylic acid scaffold have been investigated as potential EGFR inhibitors. nih.govresearchgate.netnih.gov These compounds are designed to bind to the ATP-binding site of the EGFR kinase domain, preventing its activation and blocking downstream signaling cascades that are essential for tumor cell proliferation and survival. mdpi.commdpi.com

DNA Cleavage and Interaction Studies

While direct studies on the DNA cleavage and interaction of the isolated compound this compound are not extensively documented in publicly available literature, research on its structural analogs and metal complexes provides significant insights into its potential mechanisms of DNA interaction. The broader class of pyridine carboxylic acid derivatives, particularly when complexed with metal ions, has been a subject of interest for their nuclease-like activities.

Metal complexes involving pyridine carboxylic acid ligands have demonstrated the ability to interact with and cleave DNA. For instance, palladium(II) and platinum(II) complexes containing 2,2′-bipyridyl-5,5′-dicarboxylic acid have been shown to exhibit efficient DNA cleavage of pBR322 plasmid DNA. nih.gov These interactions are often studied using techniques such as UV-Vis absorption, fluorescence spectroscopy, and agarose (B213101) gel electrophoresis. nih.gov The mode of interaction can vary, including intercalation, where the molecule inserts itself between the base pairs of the DNA, and covalent binding. rsc.org For example, a platinum(II) complex with pyridine-2-carboxylate was found to interact with DNA through both intercalation and covalent binding, leading to the cleavage of supercoiled pBR322 plasmid DNA. rsc.org

The mechanism of cleavage is often oxidative, involving the generation of reactive oxygen species (ROS) that can damage the deoxyribose sugar or the nucleobases. nih.gov This process can be initiated by the metal center of the complex. rsc.org Some metal complexes can induce double-strand DNA nicks, which is a more severe form of DNA damage. rsc.org Lanthanide complexes with ligands derived from quinoline, which shares structural similarities with the pyridine ring, have also been shown to bind strongly to DNA, primarily through intercalation. lew.ro The DNA cleaving ability is a key aspect of the cytotoxic and potential antitumor activities of these compounds. nih.govrsc.org

Antioxidant Activity Investigations

The antioxidant potential of this compound and its derivatives is an area of active research, driven by the well-documented role of oxidative stress in numerous pathological conditions. The investigation into its antioxidant activity primarily involves assessing its ability to scavenge free radicals and to modulate cellular pathways that combat oxidative stress.

Free Radical Scavenging Assays

The capacity of a compound to directly neutralize free radicals is a key measure of its antioxidant activity. This is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. researchgate.netmdpi.com In these assays, the ability of the test compound to donate a hydrogen atom or an electron to the stable radical results in a color change that can be measured spectrophotometrically. The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the compound required to scavenge 50% of the free radicals. nih.govnih.gov

Below is a table summarizing the antioxidant activity of some carboxylic acid derivatives, which can provide a comparative context for the potential activity of this compound.

| Compound/Derivative | Assay | IC50 Value (µM) | Reference |

| 2-(4-fluorobenzamido)-4-methylthiazole-5-carboxylic acid | DPPH | 0.57 | nih.gov |

| 2-(4-chlorobenzamido)-4-methylthiazole-5-carboxylic acid | DPPH | 0.91 | nih.gov |

| Ascorbic Acid (Standard) | DPPH | - | nih.gov |

| Gallic Acid (Standard) | ABTS | - | researchgate.net |

Modulation of Oxidative Stress Pathways

Beyond direct radical scavenging, this compound may exert its antioxidant effects by modulating key cellular signaling pathways involved in the oxidative stress response. Two of the most important pathways in this context are the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.

The Nrf2 pathway is a primary regulator of the endogenous antioxidant response. ajchem-a.com Under conditions of oxidative stress, Nrf2 is activated and translocates to the nucleus, where it induces the expression of a wide array of antioxidant and detoxification genes. nih.govmdpi.com Several studies have indicated that various carboxylic acids and pyridine derivatives can act as activators of the Nrf2 pathway. nih.govajchem-a.comnih.gov For example, certain pyridine alkaloids have been shown to enhance the expression of Nrf2 and its target genes, thereby protecting cells from oxidative stress-induced damage. nih.gov This suggests that this compound could potentially activate this protective pathway.

Interactions with Biomolecules Beyond Specific Targets (e.g., DNA, proteins, lipids)

The biological activity of this compound is also influenced by its interactions with other essential biomolecules such as proteins and lipids. These interactions can affect its bioavailability, transport, and ultimately its therapeutic efficacy.

The binding of small molecules to proteins, particularly serum albumins like bovine serum albumin (BSA) and human serum albumin (HSA), is a critical determinant of their pharmacokinetic properties. researchgate.net While direct protein binding studies for this compound are not extensively reported, research on other carboxylic acids provides valuable insights. The acidity of the carboxylic acid group, as indicated by its pKa value, has been shown to correlate with the extent of protein binding. researchgate.net For instance, studies on 5,6-benzocoumarin-3-carboxylic acid have used molecular dynamics simulations to monitor its interaction within the binding pocket of BSA, revealing the formation of hydrogen bonds with specific amino acid residues. lew.ro

The interaction of this compound with lipids is another important aspect, as it can influence its ability to cross cell membranes. The permeability of carboxylic acid-containing drugs across lipid bilayers can be influenced by various factors, including the presence of synthetic transmembrane anion transporters. rsc.org A study on the interaction of nicotinamide (B372718), a structurally related compound, with phospholipid membranes revealed specific interactions with the phosphate (B84403) and carbonyl groups of the lipid headgroups. These interactions were found to affect the conformational state of the lipid acyl chains, demonstrating that even small molecules can induce significant changes in membrane properties. Such interactions are crucial for understanding how this compound might be transported into cells to reach its intracellular targets.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Elucidation of Pharmacophoric Features of the 5-Carbamoylpyridine-2-carboxylic Acid Scaffold

The pharmacophoric features of a molecule describe the essential spatial and electronic characteristics necessary for its interaction with a specific biological target. For the this compound scaffold, the key pharmacophoric points can be inferred from its structural components and their typical roles in molecular recognition.

A general pharmacophore model for this scaffold would likely include:

A hydrogen bond acceptor: The nitrogen atom in the pyridine (B92270) ring.

A hydrogen bond donor/acceptor: The amide (-CONH2) group at the 5-position. The NH2 can act as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor.

A hydrogen bond donor and an ionic interaction center: The carboxylic acid (-COOH) group at the 2-position. The hydroxyl group is a hydrogen bond donor, and the entire group can be deprotonated to form a carboxylate anion, which can engage in ionic interactions.

An aromatic ring: The pyridine ring itself can participate in π-π stacking or other hydrophobic interactions with the target protein.

The relative spatial arrangement of these features is critical for proper binding to a biological target. For instance, in inhibitors of enzymes like VEGFR-2, a heteroaromatic ring system (like pyridine), a linker, a pharmacophore moiety, and a hydrophobic tail are common structural features that interact with different regions of the ATP binding site. nih.gov The this compound scaffold provides several of these key interaction points.

Impact of Carbamoyl (B1232498) Group Substitution on Biological Activity and Specificity

The carbamoyl group at the 5-position plays a significant role in the molecule's interaction with its biological target, primarily through hydrogen bonding. Modifications to this group can profoundly affect the compound's activity and selectivity.

Bioisosteric replacement is a common strategy in drug design to modulate a compound's properties while retaining its desired biological activity. For the carbamoyl group, several bioisosteres can be considered, each with the potential to alter the binding affinity, selectivity, and pharmacokinetic properties of the molecule.

Table 1: Potential Bioisosteric Replacements for the Carbamoyl Group and Their Predicted Impact

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| Carboxamide (-CONH2) | Sulfonamide (-SO2NH2) | Can alter pKa and hydrogen bonding geometry. May improve metabolic stability. |

| Carboxamide (-CONH2) | Tetrazole | Acts as a non-classical bioisostere of a carboxylic acid, but can also mimic some electronic properties of an amide. It is generally more metabolically stable. |

| Carboxamide (-CONH2) | N-acylsulfonamide (-CONHSO2R) | Introduces a more acidic proton and can alter the hydrogen bonding pattern and lipophilicity. |

| Carboxamide (-CONH2) | Reverse Amide (-NHCO-R) | Changes the directionality of the hydrogen bond donor and acceptor, which can significantly impact binding. |

For example, replacing a carbamoyl group with a sulfonamide can change the electronic distribution and the geometry of hydrogen bonding, potentially leading to altered target affinity and selectivity. The choice of bioisostere depends on the specific interactions within the binding pocket of the target protein.

Influence of Pyridine Ring Modifications on Potency and Selectivity

The introduction of electron-donating groups (EDGs) like -CH3 or -OCH3 can increase the electron density on the pyridine ring, potentially enhancing interactions with electron-deficient pockets in the target protein. Conversely, electron-withdrawing groups (EWGs) such as -Cl, -F, or -CF3 can decrease the electron density, which may be favorable for interactions with electron-rich residues. rsc.org

Table 2: Representative Examples of Pyridine Ring Modifications and Their General Effect on Activity

| Position of Substitution | Type of Substituent | General Effect on Potency and Selectivity |

| C3 or C4 | Electron-Donating Group (e.g., -CH3, -OCH3) | Can increase potency by enhancing π-π interactions or by favorably altering the pKa of the pyridine nitrogen. |

| C3 or C4 | Electron-Withdrawing Group (e.g., -Cl, -NO2) | May increase potency by forming specific halogen bonds or by modulating the electronic character of the ring for optimal binding. Can also affect metabolic stability. |

| C6 | Bulky Substituent | Can introduce steric hindrance, which may either decrease activity by preventing proper binding or increase selectivity by disfavoring binding to off-targets. |

Studies on analogs of the neuronal nicotinic receptor agonist epibatidine (B1211577) have shown that substituents on the pyridine ring can dramatically alter affinity and selectivity for different receptor subtypes. For instance, a fluoro substitution led to significantly greater affinity for β2-containing receptors over β4-containing ones. nih.gov

Role of the Carboxylic Acid Moiety in Molecular Recognition and Binding

The carboxylic acid group at the 2-position is a critical functional group for molecular recognition and binding. Its ability to act as both a hydrogen bond donor (via the -OH group) and a hydrogen bond acceptor (via the carbonyl oxygen) allows it to form multiple, strong interactions with a biological target. nih.gov Furthermore, under physiological conditions, the carboxylic acid can exist in its deprotonated carboxylate form (-COO-), enabling it to form strong ionic bonds (salt bridges) with positively charged amino acid residues such as arginine or lysine (B10760008) in the binding site.

The chelation of metal ions is another important role of the 2-carboxylic acid moiety, particularly in the inhibition of metalloenzymes. The pyridine nitrogen and the carboxylic acid can act as a bidentate ligand, coordinating to a metal ion in the active site and inhibiting the enzyme's function.

Conformational Analysis and Bioactive Conformations

The three-dimensional conformation of this compound is a key determinant of its biological activity. The relative orientation of the carbamoyl and carboxylic acid groups with respect to the pyridine ring can significantly influence how the molecule fits into a receptor's binding site.

Conformational analysis of related molecules like nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) has shown that the nicotinamide moiety can adopt different conformations depending on its environment. nih.govnih.gov In aqueous solution, NAD+ tends to exist in a folded conformation, while in the more hydrophobic environment of an enzyme's active site, it often adopts an extended conformation. nih.gov

For this compound, the key torsional angles are those around the bonds connecting the carbamoyl and carboxylic acid groups to the pyridine ring. The bioactive conformation is the specific three-dimensional arrangement that the molecule adopts when it binds to its biological target. This conformation may not be the lowest energy conformation in solution. The "induced-fit" theory suggests that the binding pocket of a receptor can induce a conformational change in the ligand to achieve optimal binding.

Key conformational considerations for this scaffold include:

Planarity: The degree of planarity between the pyridine ring and the carbamoyl and carboxylic acid groups.

Orientation of Substituents: The spatial orientation of the hydrogen bond donors and acceptors on the carbamoyl and carboxylic acid groups.

Analysis of Substituent Effects on Physicochemical Properties Relevant to Biological Activity (e.g., pKa, lipophilicity)

The physicochemical properties of a drug molecule, such as its acidity (pKa) and lipophilicity (logP), are critical for its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its biological activity. Substituents on the this compound scaffold can modulate these properties.

pKa: The pKa of the pyridine nitrogen and the carboxylic acid are influenced by the electronic effects of substituents on the pyridine ring. Electron-withdrawing groups will decrease the basicity of the pyridine nitrogen (lower pKa) and increase the acidity of the carboxylic acid (lower pKa). Conversely, electron-donating groups will increase the basicity of the pyridine nitrogen (higher pKa) and decrease the acidity of the carboxylic acid (higher pKa).

Lipophilicity (logP): Lipophilicity is a measure of a compound's solubility in a nonpolar solvent versus a polar solvent. It is a key factor in determining a drug's ability to cross cell membranes. The introduction of lipophilic substituents (e.g., alkyl or aryl groups) will increase the logP, while polar substituents (e.g., -OH, -NH2) will decrease it.

Quantitative Structure-Activity Relationship (QSAR) studies on nicotinic acid derivatives have demonstrated a correlation between lipophilicity and biological activity. dntb.gov.ua

Table 3: Predicted Effects of Representative Substituents on the Physicochemical Properties of a Pyridine-2-carboxylic Acid Scaffold

| Substituent at C4 | Hammett Constant (σp) | Predicted effect on Pyridine N pKa | Predicted effect on Carboxylic Acid pKa | Predicted effect on logP |

| -OCH3 | -0.27 | Increase | Increase | Decrease |

| -CH3 | -0.17 | Increase | Increase | Increase |

| -H | 0.00 | Baseline | Baseline | Baseline |

| -Cl | 0.23 | Decrease | Decrease | Increase |

| -CN | 0.66 | Decrease | Decrease | Decrease |

| -NO2 | 0.78 | Decrease | Decrease | Decrease |

This data illustrates how the electronic nature of substituents can be used to fine-tune the pKa and lipophilicity of the molecule, which in turn can optimize its pharmacokinetic and pharmacodynamic properties.

Computational Chemistry and Cheminformatics Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule ligand to a protein target.

While specific docking studies on 5-carbamoylpyridine-2-carboxylic acid are not extensively documented in publicly available literature, the interactions of similar pyridine (B92270) carboxylic acid derivatives have been explored. For instance, derivatives of 2-pyridone-3-carboxylic acid have been docked against the S. aureus DNA gyrase, a key enzyme in bacterial replication. nih.gov These studies show that the carboxylic acid group can form crucial interactions, such as hydrogen bonds and metal ion bridges, with amino acid residues like Ser84 and Glu88 in the GyrA subunit and Arg458 and Asp437 in the GyrB subunit. nih.gov Similarly, 5-bromoindole-2-carboxylic acid derivatives have shown strong binding energies in the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR). nih.gov

Given its structure, this compound could be docked into the active sites of various enzymes where hydrogen bonding and electrostatic interactions are critical. The carbamoyl (B1232498) and carboxylic acid moieties are excellent hydrogen bond donors and acceptors. Potential targets could include kinases, proteases, and oxygenases where related heterocyclic compounds have shown activity. For example, 5-hydroxynicotinic acid, a structurally similar compound, binds to 2-methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO). rcsb.org Docking simulations of this compound into the MHPCO active site could reveal its potential as an inhibitor or substrate.

Table 1: Potential Protein Targets for Pyridine Carboxylic Acid Derivatives Based on Docking Studies of Analogous Compounds

| Target Protein | Organism/Disease | Interacting Residues (from analogous compounds) | Potential Interaction Type |

| DNA Gyrase | Staphylococcus aureus | Ser84, Glu88, Arg458, Asp457 | Hydrogen bonding, metal ion bridging |

| EGFR Tyrosine Kinase | Cancer | Not specified | Hydrogen bonding, electrostatic interactions |

| 2-Methyl-3-hydroxypyridine-5-carboxylic acid oxygenase (MHPCO) | Mesorhizobium loti | Tyr270 | Hydrogen bonding |

| Fibroblast Growth Factor 1 (FGF1) | Cancer | Not specified | Hydrogen bonding, good affinity in active pocket |

Molecular Dynamics Simulations for Binding Dynamics and Conformational Landscapes

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. In drug discovery, MD simulations are used to assess the stability of ligand-protein complexes predicted by molecular docking and to explore the conformational landscape of a ligand in a binding pocket.

For a molecule like this compound, MD simulations could be employed to study its binding stability within a target's active site. mdpi.com For example, after docking the compound into a potential target like DNA gyrase, an MD simulation would reveal whether the key hydrogen bonds and other interactions are maintained over a period of nanoseconds. nih.gov This provides a more dynamic and realistic picture of the binding event than static docking poses. nih.gov

MD simulations are also used to study the behavior of molecules in different environments. Studies on other carboxylic acids have used MD to understand their hydration energetics and arrangement in layered double hydroxides, which has implications for drug delivery and materials science. iitg.ac.in Such simulations for this compound could predict its behavior in various formulations or matrices. The simulations can track the root-mean-square deviation (RMSD) of the ligand to assess its stability in the binding site and analyze the dynamic network of hydrogen bonds.

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and reactivity of molecules. researchgate.net These methods provide insights into properties like molecular orbital energies (HOMO and LUMO), electrostatic potential, and bond dissociation energies. chemrxiv.org

For this compound, DFT calculations could be used to:

Optimize its geometry: Determine the most stable three-dimensional conformation of the molecule.

Calculate electronic properties: The HOMO-LUMO gap can indicate the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests it is more reactive.

Predict spectroscopic properties: DFT can calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure. nih.govmdpi.com

Analyze reactivity: The molecular electrostatic potential (MEP) map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for metabolic attack or intermolecular interactions.

Studies on related dihydropyridine (B1217469) carboxylic acid derivatives have used DFT to correlate molecular parameters with cytotoxic activity, demonstrating the utility of these calculations in understanding biological function. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. laccei.org A QSAR model is a mathematical equation that relates molecular descriptors (physicochemical properties, topological indices, etc.) to a specific activity, such as inhibitory concentration (IC50). nih.gov

While no specific QSAR models featuring this compound are readily available, it could be included in a dataset of related compounds to develop such a model. For instance, if a series of pyridine carboxamides were synthesized and tested for their inhibitory activity against a particular enzyme, this compound could serve as a key member of the series.

The process would involve:

Generating a diverse set of molecular descriptors for each compound in the series.

Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to build a model that correlates a subset of these descriptors with the observed biological activity. mdpi.comresearchgate.net

Validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. researchgate.net

Virtual Screening for Identification of Novel Ligands

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

This compound itself, or its core scaffold, could be used as a query in a virtual screening campaign. This can be done in two main ways:

Ligand-based virtual screening: If the compound is known to be active against a particular target, its 3D shape and pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings) can be used as a template to search for other molecules with similar properties in a large database.

Structure-based virtual screening (docking): If the 3D structure of the target protein is known, large compound libraries can be docked into the active site, and the results can be scored to identify potential hits.

Virtual screening has been successfully applied to find cocrystal formers for drugs like carbamazepine (B1668303) by evaluating hydrogen bond propensities. nih.govresearchgate.net A similar approach could be used to find coformers for this compound to improve its physicochemical properties.

Fragment-Based Drug Design (FBDD) and Scaffold Hopping Applications

Fragment-Based Drug Design (FBDD) is a strategy in drug discovery that starts with identifying small chemical fragments (typically with a molecular weight < 300 Da) that bind weakly to a biological target. dtu.dk These fragments are then grown, linked, or optimized to produce a lead compound with higher affinity and selectivity. nih.gov

With a molecular weight of approximately 166 g/mol , this compound is an ideal candidate for a fragment library. uni.lu Its pyridine ring, carboxylic acid, and carbamoyl group offer multiple points for interaction and for synthetic elaboration. nih.gov If this fragment is found to bind to a target protein (e.g., via X-ray crystallography or NMR screening), it can serve as a starting point for lead discovery. mdpi.com The "growing" strategy would involve adding chemical moieties to the fragment to pick up additional interactions with the protein surface. nih.gov

Scaffold hopping is a technique used to discover structurally novel compounds by replacing the core scaffold of a known active molecule with a different one while retaining similar biological activity. The this compound scaffold could be used as a starting point for scaffold hopping to design new classes of inhibitors for a given target, potentially leading to compounds with improved properties or novel intellectual property.